DL-Cysteine 4-methylbenzenesulfonic acid salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DL-Cysteine 4-methylbenzenesulfonic acid salt is a compound that combines DL-Cysteine, an amino acid, with 4-methylbenzenesulfonic acid, a sulfonic acid derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DL-Cysteine 4-methylbenzenesulfonic acid salt typically involves the reaction of DL-Cysteine with 4-methylbenzenesulfonic acid under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is adjusted to facilitate the formation of the salt. The reaction mixture is then purified through crystallization or other suitable methods to obtain the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
Types of Reactions
DL-Cysteine 4-methylbenzenesulfonic acid salt can undergo various chemical reactions, including:
Oxidation: The thiol group in DL-Cysteine can be oxidized to form disulfides.
Reduction: The sulfonic acid group can be reduced under specific conditions.
Substitution: The amino and thiol groups in DL-Cysteine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Disulfides and sulfonic acid derivatives.
Reduction: Reduced forms of the sulfonic acid group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
DL-Cysteine 4-methylbenzenesulfonic acid salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for its potential therapeutic effects, particularly in antioxidant therapy.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of DL-Cysteine 4-methylbenzenesulfonic acid salt involves its interaction with various molecular targets. The thiol group in DL-Cysteine can form disulfide bonds with other thiol-containing molecules, affecting protein structure and function. The sulfonic acid group can participate in acid-base reactions, influencing the compound’s reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Cysteine: A naturally occurring amino acid with similar thiol functionality.
4-Methylbenzenesulfonic acid: A sulfonic acid derivative used in various chemical reactions.
Uniqueness
DL-Cysteine 4-methylbenzenesulfonic acid salt is unique due to the combination of the amino acid and sulfonic acid functionalities, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H15NO5S2 |
---|---|
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
2-amino-3-sulfanylpropanoic acid;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C3H7NO2S/c1-6-2-4-7(5-3-6)11(8,9)10;4-2(1-7)3(5)6/h2-5H,1H3,(H,8,9,10);2,7H,1,4H2,(H,5,6) |
InChI-Schlüssel |
ZFPPQCXZXICVQM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C(C(C(=O)O)N)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.